N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide
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Overview
Description
N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound under acidic conditions to form the thiazole ring. The methylation of the nitrogen atom can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring into a more reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide: Similar structure but with a methyl group at a different position.
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one: Contains a similar heterocyclic core but with different substituents and ring fusion.
Uniqueness
N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms within the heterocyclic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11Br2N3S |
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Molecular Weight |
317.05 g/mol |
IUPAC Name |
N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-amine;dihydrobromide |
InChI |
InChI=1S/C6H9N3S.2BrH/c1-7-6-9-4-2-8-3-5(4)10-6;;/h8H,2-3H2,1H3,(H,7,9);2*1H |
InChI Key |
QLFBDICTPRAXAV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)CNC2.Br.Br |
Origin of Product |
United States |
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